3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine
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Overview
Description
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also includes a piperazine ring substituted with a 3,4-dimethoxybenzoyl group and a phenyl group. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first substituted with a 3,4-dimethoxybenzoyl group. This can be achieved through the reaction of piperazine with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Pyridazine Ring: The phenyl-substituted pyridazine ring is synthesized separately, often starting from hydrazine derivatives and phenyl-substituted diketones.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyridazine ring. This can be done using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically affects the methoxy groups, converting them to carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions may reduce the carbonyl group in the benzoyl moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
3-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-6-phenylpyridazine can be compared with other similar compounds, such as:
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds also feature a piperazine ring but are based on a cinnoline scaffold. They exhibit different biological activities and chemical properties.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound contains a piperazine ring substituted with dichlorophenyl groups. It is used in analytical testing and has different applications compared to the pyridazine derivative.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound features a piperazine ring linked to a chromenone scaffold. It is studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the pyridazine and piperazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-29-20-10-8-18(16-21(20)30-2)23(28)27-14-12-26(13-15-27)22-11-9-19(24-25-22)17-6-4-3-5-7-17/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTQMGAIADZWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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